molecular formula C25H37NO4 B1514386 Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] CAS No. 1228182-55-5

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]

Cat. No.: B1514386
CAS No.: 1228182-55-5
M. Wt: 420.6 g/mol
InChI Key: GOWPYBBFFOLSSQ-ZTIZGVCASA-N
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Description

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a deuterated propyl group, which can influence its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various functional group transformations to introduce the desired substituents. Common synthetic routes may involve:

    Alkylation: Introduction of the decoxy group through alkylation reactions.

    Oxidation: Formation of the oxo group via oxidation reactions.

    Deuteration: Incorporation of deuterium atoms using deuterated reagents.

    Esterification: Formation of the ethyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound to introduce additional functional groups.

    Reduction: Reduction of the oxo group to form hydroxyl derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the quinoline ring.

    Hydrolysis: Hydrolysis of the ester group to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The deuterated propyl group may influence the compound’s binding affinity and metabolic stability, leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] include other quinoline derivatives with varying substituents. Examples include:

    Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate: Lacks the deuterium atoms.

    Ethyl 6-decoxy-4-oxo-7-(2,2,3,3,3-trifluoropropyl)-1H-quinoline-3-carboxylate: Contains fluorine atoms instead of deuterium.

    Ethyl 6-decoxy-4-oxo-7-(2,2,3,3,3-trimethylpropyl)-1H-quinoline-3-carboxylate: Contains methyl groups instead of deuterium.

Uniqueness

The presence of the deuterated propyl group in Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5] makes it unique compared to other quinoline derivatives. Deuterium atoms can enhance the compound’s metabolic stability and alter its pharmacokinetic properties, potentially leading to improved therapeutic efficacy and reduced side effects.

Properties

IUPAC Name

ethyl 6-decoxy-4-oxo-7-(2,2,3,3,3-pentadeuteriopropyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27)/i2D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWPYBBFFOLSSQ-ZTIZGVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC2=C(C=C1OCCCCCCCCCC)C(=O)C(=CN2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746835
Record name Ethyl 6-(decyloxy)-4-oxo-7-(2,2,3,3,3-~2~H_5_)propyl-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-55-5
Record name Ethyl 6-(decyloxy)-4-oxo-7-(2,2,3,3,3-~2~H_5_)propyl-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
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Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
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Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
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Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
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Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]
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Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]

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